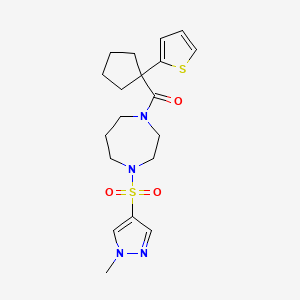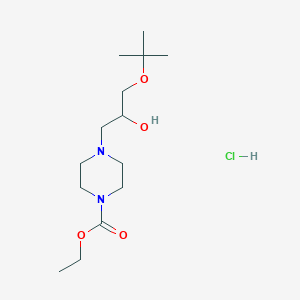
Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of piperazine, which is a common moiety in various bioactive compounds . Piperazine derivatives have been used in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis Analysis
The synthesis of a similar compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .Molecular Structure Analysis
The molecular structure of the similar compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been reported . The title compound crystallizes from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 2 1 /c with four molecules in the unit cell .Chemical Reactions Analysis
Piperazine derivatives have been used as building blocks in the synthesis of several novel organic compounds . They have been used as spacers in pleuromutilin derivatives, linkers in piperazine based hydroxamic acids as histone acylase (HDAC) inhibitors, and starting material for spiro-compounds in radiopharmaceutical research .科学的研究の応用
Synthesis and Characterization
Research in this area typically involves the synthesis of new chemical compounds with structural similarities to Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride, their subsequent characterization through various spectroscopic methods, and analysis of their crystal structures. For instance, the synthesis and characterization of derivatives of N-Boc piperazine, including their antibacterial and antifungal activities, provide a basis for understanding the chemical and biological properties of similar compounds (Kulkarni et al., 2016). Similarly, studies on the molecular structure of related piperazine-carboxylates contribute to the knowledge of their chemical behavior and potential applications (Mamat et al., 2012).
Biological Evaluation
Some research efforts focus on evaluating the biological activities of compounds within the same family, assessing their potential as antibacterial, antifungal, or anthelmintic agents. For example, a study on the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, including its moderate anthelmintic activity, highlights the potential therapeutic uses of these compounds (Sanjeevarayappa et al., 2015).
Potential Therapeutic Applications
Research on compounds with structural similarities to this compound also explores their potential therapeutic applications. For instance, studies on the synthesis of new derivatives as dual antihypertensive agents (Marvanová et al., 2016) and on compounds designed for neuroprotection in Alzheimer's disease (Lecanu et al., 2010) demonstrate the broad range of potential medical applications for this class of chemicals.
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4.ClH/c1-5-19-13(18)16-8-6-15(7-9-16)10-12(17)11-20-14(2,3)4;/h12,17H,5-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIIBNRLXPCBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

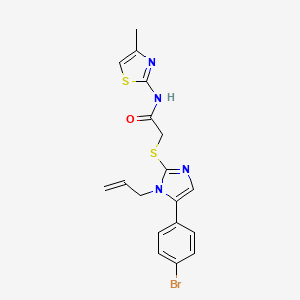

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674649.png)

![6-cyclopropyl-3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2674653.png)
![Cyclohexylethyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2674654.png)
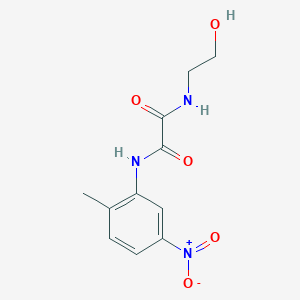

![1-[3-(Difluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid](/img/structure/B2674657.png)
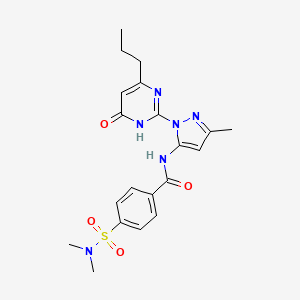
![4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2674663.png)


